molecular formula C10H6NO3- B1238945 4-oxo-1H-quinoline-2-carboxylate

4-oxo-1H-quinoline-2-carboxylate

Cat. No. B1238945
M. Wt: 188.16 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kynurenate is a quinolinemonocarboxylate that is the conjugate base of kynurenic acid It has a role as a human metabolite. It is a conjugate base of a kynurenic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • New Alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates : Novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized, starting from 2-oxo-quinoline carboxylic acid. The structures of these compounds were characterized using spectroscopic methods and crystallography. Molecular docking studies provided insights into possible interactions with EGFR kinase inhibitor targets (Hayani et al., 2020).

Biological Activity and Drug Discovery

  • 4-Oxoquinolines and Monoamine Oxidase : 4-Oxoquinoline derivatives, known for their pharmacological properties, were screened against human monoamine oxidases. The study highlighted how tautomerism influences biological activity and suggested new methods for characterizing quinolone tautomers (Mesiti et al., 2021).
  • Antibacterial and Anticancer Activity : The synthesis of 4-oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline carboxylic acids showed these compounds to have impressive antibacterial and anticancer activities, particularly against bacterial DNA synthesis inhibitors (Ahmed et al., 2012).

Molecular Docking and Computational Studies

  • HBV Replication Inhibitors : Methylated derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrated potential as inhibitors of Hepatitis B Virus replication, as shown by molecular docking simulations (Kovalenko et al., 2020).

Environmental and Sustainable Chemistry

  • Eco-friendly Synthesis Methods : A study on the decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under environmentally friendly conditions was conducted, emphasizing sustainable chemistry approaches (Xie et al., 2020).

Material Science and Electronics

  • Application in Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and showed high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
  • Photovoltaic Properties in Organic-Inorganic Diodes : Films of 4H-pyrano[3,2-c]quinoline derivatives demonstrated photovoltaic properties, indicating their potential use in photodiode fabrication for solar energy applications (Zeyada et al., 2016).

properties

Molecular Formula

C10H6NO3-

Molecular Weight

188.16 g/mol

IUPAC Name

4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/p-1

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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